2-(2-Carbamoylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carbamoylphenyl)acetic acid: is an organic compound with the molecular formula C₉H₉NO₃. It is a derivative of acetic acid where the acetic acid moiety is substituted with a 2-carbamoylphenyl group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2-Carbamoylphenyl)acetic acid typically begins with commercially available starting materials such as 2-nitrobenzaldehyde and glycine.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yields and purity of the product.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Carbamoylphenyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the carbamoyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include hydrogen gas with palladium catalyst and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields amines.
Scientific Research Applications
Chemistry:
Building Block: 2-(2-Carbamoylphenyl)acetic acid is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biochemical Studies: It is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry:
Material Science: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 2-(2-Carbamoylphenyl)acetic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)acetic acid: Similar in structure but with a hydroxyl group instead of a carbamoyl group.
2-(2-Aminophenyl)acetic acid: Similar in structure but with an amino group instead of a carbamoyl group.
Uniqueness:
- The presence of the carbamoyl group in 2-(2-Carbamoylphenyl)acetic acid imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is reflected in its specific reactivity and applications in various fields of research.
Properties
IUPAC Name |
2-(2-carbamoylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(13)7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJWJJACBUZDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.